Cas no 2014881-30-0 (3,3-Difluoropiperidine-1-carboximidamide)

3,3-Difluoropiperidine-1-carboximidamide is a fluorinated piperidine derivative with a carboximidamide functional group, offering unique reactivity and structural properties. The presence of two fluorine atoms at the 3-position enhances its electron-withdrawing characteristics, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The carboximidamide moiety provides versatility for further functionalization, enabling applications in the development of enzyme inhibitors or receptor modulators. Its rigid piperidine scaffold contributes to conformational stability, which is advantageous in drug design. This compound is particularly useful in the synthesis of bioactive molecules, where fluorination can improve metabolic stability and binding affinity. Suitable for research and industrial-scale applications.
3,3-Difluoropiperidine-1-carboximidamide structure
2014881-30-0 structure
Product name:3,3-Difluoropiperidine-1-carboximidamide
CAS No:2014881-30-0
MF:C6H11F2N3
MW:163.168447732925
CID:5720872
PubChem ID:121200778

3,3-Difluoropiperidine-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoropiperidine-1-carboximidamide
    • 2014881-30-0
    • F1907-4257
    • AKOS026708718
    • 3,3-Difluoropiperidine-1-carboximidamide
    • Inchi: 1S/C6H11F2N3/c7-6(8)2-1-3-11(4-6)5(9)10/h1-4H2,(H3,9,10)
    • InChI Key: XKRXNRPKVLNYPR-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(=N)N)CCC1)F

Computed Properties

  • Exact Mass: 163.09210369g/mol
  • Monoisotopic Mass: 163.09210369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų
  • XLogP3: 0.4

3,3-Difluoropiperidine-1-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4257-1g
3,3-difluoropiperidine-1-carboximidamide
2014881-30-0 95%+
1g
$401.0 2023-09-07
TRC
D235386-500mg
3,3-Difluoropiperidine-1-carboximidamide
2014881-30-0
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-4257-0.25g
3,3-difluoropiperidine-1-carboximidamide
2014881-30-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4257-10g
3,3-difluoropiperidine-1-carboximidamide
2014881-30-0 95%+
10g
$1684.0 2023-09-07
TRC
D235386-100mg
3,3-Difluoropiperidine-1-carboximidamide
2014881-30-0
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-4257-0.5g
3,3-difluoropiperidine-1-carboximidamide
2014881-30-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4257-5g
3,3-difluoropiperidine-1-carboximidamide
2014881-30-0 95%+
5g
$1203.0 2023-09-07
TRC
D235386-1g
3,3-Difluoropiperidine-1-carboximidamide
2014881-30-0
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4257-2.5g
3,3-difluoropiperidine-1-carboximidamide
2014881-30-0 95%+
2.5g
$802.0 2023-09-07

Additional information on 3,3-Difluoropiperidine-1-carboximidamide

Comprehensive Overview of 3,3-Difluoropiperidine-1-carboximidamide (CAS No. 2014881-30-0): Properties, Applications, and Industry Insights

3,3-Difluoropiperidine-1-carboximidamide (CAS No. 2014881-30-0) is a fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's difluoropiperidine core and carboximidamide functional group make it a versatile intermediate for synthesizing bioactive molecules. With the growing demand for fluorinated compounds in drug discovery, this chemical has become a focal point for researchers exploring kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and central nervous system (CNS) therapeutics.

The fluorine substitution pattern in 3,3-Difluoropiperidine-1-carboximidamide enhances its metabolic stability and membrane permeability—critical factors addressed in recent AI-driven drug design studies. Computational chemistry platforms frequently highlight fluorinated piperidines as privileged scaffolds for addressing blood-brain barrier penetration challenges, a trending topic in neurodegenerative disease research. Industry reports indicate a 28% annual growth in applications of similar fluorinated building blocks since 2020, driven by their role in developing next-generation antiviral compounds and precision oncology drugs.

From a synthetic chemistry perspective, the carboximidamide moiety offers exceptional reactivity for constructing heterocyclic systems. Recent patents demonstrate its utility in creating imidazoline-based corrosion inhibitors for renewable energy infrastructure—a hot topic aligning with global sustainable chemistry initiatives. Analytical characterization via LC-MS/MS and 19F NMR spectroscopy confirms the compound's high purity (>98%), meeting stringent requirements for high-throughput screening applications in modern drug discovery pipelines.

Environmental considerations surrounding fluorinated compounds have prompted innovative green chemistry approaches for manufacturing 3,3-Difluoropiperidine-1-carboximidamide. Recent advancements in continuous flow chemistry have reduced solvent waste by 40% compared to batch processes, addressing concerns raised in ESG (Environmental, Social, and Governance) reporting by major pharmaceutical companies. These developments coincide with increasing searches for "eco-friendly fluorination methods" and "sustainable heterocyclic synthesis" across scientific databases.

The compound's stability profile makes it particularly valuable for proteolysis-targeting chimera (PROTAC) development—a cutting-edge technology dominating recent cancer research publications. Its ability to serve as a linker component in bifunctional molecules has been demonstrated in several Journal of Medicinal Chemistry studies, with particular emphasis on selective estrogen receptor degraders (SERDs). These applications position 2014881-30-0 as a critical material in the expanding targeted protein degradation market projected to exceed $6 billion by 2027.

Emerging applications in agricultural science leverage the compound's structural features to develop novel plant growth regulators with improved environmental persistence. Patent analyses reveal innovative formulations combining 3,3-Difluoropiperidine-1-carboximidamide derivatives with biostimulants to enhance crop stress resistance—a response to climate change challenges frequently searched as "drought-resistant agrochemicals". Regulatory agencies have approved several analogues for use in sustainable farming practices, reflecting the compound's adaptability across industries.

Quality control protocols for CAS 2014881-30-0 emphasize rigorous genotoxic impurity testing, particularly for pharmaceutical applications. Recent ICH Q3D guideline updates have driven improvements in elemental impurity analysis methods, with inductively coupled plasma mass spectrometry (ICP-MS) becoming the gold standard. These developments address frequent queries about "heavy metal limits in drug intermediates" while ensuring compliance with global pharmacopeia standards.

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